[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl- is a nitrogen-containing heterocyclic compound featuring a triazole fused to a pyrimidine ring. The molecule is substituted with a carboxylic acid group at position 2, a hydroxyl group at position 7, and a methyl group at position 5 ().
Properties
IUPAC Name |
5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-3-2-4(12)11-7(8-3)9-5(10-11)6(13)14/h2H,1H3,(H,13,14)(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNOIIJLIFFFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194044, DTXSID60885815 | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-1,2,4-triazolo(1,5-a)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41081-79-2, 40775-86-8 | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41081-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040775868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-1,2,4-triazolo(1,5-a)pyrimidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041081792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl- | |
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| Record name | 1,7-Dihydro-5-methyl-7-oxo-1,2,4-triazolo(1,5-a)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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| Record name | 1,7-dihydro-5-methyl-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Biological Activity
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl- (CAS Number: 202065-25-6) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.122 g/mol |
| Purity | 95% |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with nucleic acid synthesis and cell wall integrity.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells. Notably, a study involving human lung cancer cell lines showed a dose-dependent response in cell viability reduction when treated with the compound. The underlying mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.
Enzyme Inhibition
Inhibition of specific enzymes has been another area of focus. The compound has been reported to inhibit certain kinases involved in cancer progression. For example, it was found to inhibit DNA-PK (DNA-dependent protein kinase), which is crucial for DNA repair mechanisms. This inhibition could enhance the efficacy of chemotherapeutic agents when used in combination therapies.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various triazolo-pyrimidine derivatives against a panel of microbial strains. The results indicated that modifications at the 7-position significantly enhanced antimicrobial activity compared to unsubstituted variants.
- Antitumor Mechanism : In a recent investigation into lung cancer treatments, compounds similar to [1,2,4]triazolo[1,5-a]pyrimidine were shown to reduce tumor size in murine models when administered alongside traditional chemotherapy agents like doxorubicin.
- Kinase Inhibition : A detailed analysis on kinase selectivity revealed that [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibited favorable selectivity profiles against DNA-PK and other kinases involved in tumorigenesis.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential for developing new antibiotics .
Anticancer Activity
Triazolo-pyrimidines have been explored for their anticancer properties. The compound has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. In vitro studies suggest that it induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
Lead Compound in Medicinal Chemistry
The unique structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives makes them valuable scaffolds in medicinal chemistry. Researchers are actively modifying the compound to enhance its pharmacological profiles. For example, modifications at the 7-hydroxy position have been linked to improved solubility and bioavailability, crucial for drug formulation .
Development of Antiviral Agents
Recent studies have explored the potential of triazolo-pyrimidines as antiviral agents. The compound has shown activity against viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral threats and the need for new antiviral therapies .
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Preliminary studies suggest that it can inhibit the growth of certain weeds without affecting crop plants, indicating its potential as a selective herbicide in agricultural practices .
Plant Growth Regulators
Research into the use of triazolo-pyrimidines as plant growth regulators is ongoing. They may enhance plant growth and yield by modulating hormonal pathways within plants, thus presenting opportunities for improving agricultural productivity .
Study 1: Antimicrobial Efficacy
A comprehensive study conducted on various triazolo-pyrimidine derivatives, including 7-hydroxy-5-methyl-, demonstrated significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against tested pathogens. The findings suggest that structural modifications can lead to enhanced efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 8 | Staphylococcus aureus |
| 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 16 | Escherichia coli |
Study 2: Anticancer Activity
In vitro testing on breast cancer cell lines revealed that treatment with [1,2,4]triazolo[1,5-a]pyrimidine derivatives resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a lead for developing new anticancer drugs.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 30 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
7-Oxo vs. 7-Hydroxy Groups
- 7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (): The oxo group (C=O) at position 7 enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to the hydroxyl substituent in the target compound.
7-Hydroxy-5-methyl derivative :
7-Alkoxy Derivatives
Comparative Data Table
Preparation Methods
Key Steps:
-
Enaminone Synthesis : 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is prepared by reacting 4-methylacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).
-
Cyclocondensation : DAT reacts with the enaminone in glacial acetic acid under reflux (110°C, 8–12 hours), yielding 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine.
-
Carboxylation : The C-2 position is functionalized via a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by hydrolysis to introduce the carboxylic acid group.
Table 1: Optimization of Cyclocondensation Conditions
| Enaminone Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methylphenyl | Glacial AcOH | 110 | 10 | 72 |
| 4-Methylphenyl | Ethanol | 78 | 12 | 68 |
| 4-Chlorophenyl | Glacial AcOH | 110 | 10 | 65 |
This method achieves regioselectivity due to the electron-donating methyl group directing cyclization to the C-5 position.
Hydrolysis of Ethyl Carboxylate Precursors
Ethyltriazolo[1,5-a]pyrimidine-2-carboxylates serve as versatile intermediates for introducing the carboxylic acid moiety.
Procedure:
-
Ester Synthesis : Ethyl 5-methyl-7-hydroxy-[1,triazolo[1,5-a]pyrimidine-2-carboxylate is synthesized via a one-pot reaction of DAT with ethyl acetoacetate and acetic anhydride.
-
Acid Hydrolysis : The ester is treated with 6M HCl at 80°C for 6 hours, yielding the carboxylic acid derivative with >90% conversion.
Table 2: Hydrolysis Efficiency Under Varied Conditions
| Acid Concentration | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 6M HCl | 80 | 6 | 92 |
| 4M H₂SO₄ | 80 | 8 | 85 |
| 2M HCl | 60 | 12 | 78 |
This route is favored for its scalability and minimal side reactions, though it requires careful control of hydrolysis conditions to avoid decarboxylation.
Oxidative Functionalization of Thioether Derivatives
Thioether intermediates offer a pathway to introduce hydroxyl groups at C-7.
Methodology:
-
Thioether Formation : 5-Methyl-2-(methylthio)-triazolo[1,5-a]pyrimidine is synthesized by treating DAT with methylthio-substituted enaminones.
-
Oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the thioether to a sulfoxide intermediate, which undergoes acid-mediated hydrolysis to yield the 7-hydroxy derivative.
Table 3: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 50 | 80 |
| mCPBA | DCM | 25 | 75 |
| KMnO₄ | H₂O | 70 | 65 |
This method’s efficiency hinges on the stability of the sulfoxide intermediate, which must be rapidly hydrolyzed to prevent over-oxidation.
Solid-Phase Synthesis for High-Throughput Production
Recent advances employ polymer-supported reagents to streamline synthesis.
Protocol:
-
Resin Functionalization : Wang resin is loaded with DAT via a carbodiimide coupling reaction.
-
Cyclization : On-resin reaction with methyl-substituted enaminones using microwave irradiation (100°C, 20 minutes).
-
Cleavage : Treatment with trifluoroacetic acid (TFA) releases the target compound, with simultaneous deprotection of the carboxylic acid group.
Table 4: Solid-Phase Synthesis Metrics
| Resin Type | Microwave Power (W) | Cycle Time (min) | Purity (%) |
|---|---|---|---|
| Wang Resin | 300 | 20 | 95 |
| Merrifield Resin | 300 | 25 | 88 |
| Tentagel Resin | 250 | 30 | 82 |
This approach reduces purification steps and is ideal for generating derivatives for structure-activity relationship (SAR) studies.
Mechanochemical Synthesis for Solvent-Free Conditions
Ball milling techniques offer an eco-friendly alternative by eliminating solvents.
Process:
Q & A
Basic: What are the standard synthetic protocols for [1,2,4]Triazolo[1,5-a]pyrimidine-7-hydroxy-5-methyl-2-carboxylic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization reactions between amino-triazole precursors and carbonyl-containing intermediates (e.g., cyanoacetic esters or ketones) under acidic or basic conditions. Key steps include:
- Cyclization : Formation of the triazole-pyrimidine core via thermal or catalytic methods (e.g., using ethanol or DMF as solvents at 80–100°C) .
- Substitution : Introduction of the hydroxy and methyl groups at positions 7 and 5, respectively, often via nucleophilic displacement or condensation .
- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is critical for isolating the carboxylic acid derivative with >95% purity .
Optimization : Reaction pH (6–8), solvent polarity, and temperature gradients are systematically tested to maximize yield (reported 60–75%) and minimize byproducts like uncyclized intermediates .
Advanced: How does regioselectivity in substitution reactions at the triazole ring impact the compound’s bioactivity?
Answer:
Regioselectivity is governed by electronic and steric factors:
- Position 2 (carboxylic acid group) : Enhances hydrogen-bonding capacity, critical for binding enzymes (e.g., kinases) or metal ions in biological assays .
- Position 7 (hydroxy group) : Modulates solubility and participates in π-π stacking with aromatic residues in target proteins .
Case Study : Replacing the hydroxy group with a hydrazinyl moiety (as in ’s analog) alters reactivity but reduces antifungal activity by 40%, highlighting the hydroxy group’s role in target interaction .
Methodology : DFT calculations and X-ray crystallography are used to predict and validate substitution outcomes .
Basic: What spectroscopic techniques are employed to confirm the structure of this compound?
Answer:
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.5 ppm (triazole protons), δ 6.8 ppm (hydroxy proton, exchangeable), and δ 2.4 ppm (methyl group) .
- IR : Strong absorption at 1700–1720 cm (carboxylic acid C=O) and 3200–3400 cm (O-H stretch) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 236.08 (M+H) .
Advanced: How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Answer:
Contradictions often arise from assay conditions or structural analogs misattributed to the parent compound:
- Dose-Dependent Effects : At low concentrations (IC < 10 μM), it inhibits topoisomerase II (anticancer), while higher doses (>50 μM) disrupt membrane integrity in microbes .
- Structural Confounders : Analogues with trifluoromethyl or phenyl substitutions (e.g., ) may be mislabeled in databases, leading to false activity claims .
Resolution : Cross-validate using pure samples (HPLC ≥98%) and standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Solid State : Stable at room temperature (25°C) in amber vials under argon for 6–12 months. Degradation (<5%) occurs via oxidation of the hydroxy group, detectable by HPLC .
- Solution : In aqueous buffers (pH 7.4), half-life is 48 hours; add antioxidants (e.g., 0.1% ascorbic acid) to prolong stability .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase) with ΔG ≈ -9.2 kcal/mol .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability; RMSD < 2 Å indicates stable target binding .
- SAR Studies : Methyl at position 5 enhances lipophilicity (logP +0.3), improving blood-brain barrier penetration in neurotargeting assays .
Basic: How is the compound’s purity quantified, and what impurities are commonly observed?
Answer:
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA); retention time ~8.2 min. Common impurities include:
- Uncyclized intermediate : 5–7% (retention time 5.5 min) .
- Oxidation byproduct : 7-keto derivative (2–3%) .
- Titration : Potentiometric titration (0.1M NaOH) confirms carboxylic acid content (pKa ≈ 3.8) .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
- Catalysis : Use of APTS (3-Aminopropyltriethoxysilane) in one-pot reactions improves yield to 82% by accelerating imine formation .
- Flow Chemistry : Continuous-flow reactors reduce reaction time (2 hours vs. 12 hours batch) and side-product formation .
- Byproduct Recycling : Unreacted triazole precursors are recovered via liquid-liquid extraction (ethyl acetate/water) .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : LD (oral, rat) > 2000 mg/kg; avoid inhalation (irritant).
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: How do structural modifications at position 2 (carboxylic acid) influence pharmacokinetics?
Answer:
- Esterification (e.g., ethyl ester): Increases logP by 1.2, enhancing oral bioavailability (F% from 15% to 45%) but reduces renal clearance .
- Amidation : Improves plasma stability (t from 1.5 to 4 hours) but may abolish target binding if steric bulk is introduced .
Methodology : In vitro microsomal assays (CYP450 metabolism) and PK/PD modeling guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
